6-BROMO-3-CHLORO-N-(13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
The compound “6-bromo-3-chloro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a benzothiophene ring . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiophene is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the thiazole ring might undergo electrophilic substitution at the C-5 position or nucleophilic substitution at the C-2 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3-chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-6-1-2-7-8(5-6)19-10(9(7)14)11(17)16-12-15-3-4-18-12/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLMGSLACVIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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